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molecular formula C14H13BrN2O B8358444 5-bromo-N-(2-methylbenzyl)nicotinamide

5-bromo-N-(2-methylbenzyl)nicotinamide

Cat. No. B8358444
M. Wt: 305.17 g/mol
InChI Key: XAVLTDUUCOCZNT-UHFFFAOYSA-N
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Patent
US08648084B2

Procedure details

Prepared from 5-bromonicotinic acid and 2-methylbenzylamine using procedures as described in Example 1H. MS (APCI) m/z 305, 307 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH3:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH2:14][NH2:15]>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:15][CH2:14][C:13]1[CH:16]=[CH:17][CH:18]=[CH:19][C:12]=1[CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(CN)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=NC=C(C(=O)NCC2=C(C=CC=C2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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